(2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2/c22-17-6-2-1-5-15(17)9-10-21(26)25-12-11-16(14-25)27-20-13-23-18-7-3-4-8-19(18)24-20/h1-10,13,16H,11-12,14H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWWDRWQPUVWOO-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C=CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)/C=C/C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one typically involves multiple steps, including the formation of the chlorophenyl and quinoxalin-2-yloxy intermediates, followed by their coupling with the pyrrolidin-1-yl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chlorophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the quinoxalin-2-yloxy group, potentially yielding reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl ketones, while reduction could produce quinoxalin-2-yl alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activity, including its interactions with various biomolecules and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications, such as its ability to modulate specific molecular targets involved in disease pathways.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Key Differences
A critical approach to comparing compounds involves assessing structural similarity, as analogous frameworks often correlate with similar biological activities . Below is a comparative analysis with two analogs:
Key Observations:
- Substituent Effects : The 2-chlorophenyl group in the target compound increases lipophilicity compared to the 4-methoxyphenyl group in 3FP, which may enhance membrane permeability but reduce aqueous solubility.
- Heterocyclic Moieties: Quinoxaline in the target compound vs. diazenyl or pyrrole groups in analogs suggests divergent biological targets. Quinoxaline derivatives are often associated with anticancer or antimicrobial activity, while pyrrole-containing compounds may exhibit CNS activity .
Methodological Considerations in Structural Comparison
Computational and experimental methods for similarity assessment, such as molecular docking, spectrofluorometry, and X-ray crystallography (e.g., SHELX, ORTEP), are critical for elucidating structural and electronic differences . For instance, spectrofluorometry and tensiometry (as applied to quaternary ammonium compounds in ) could theoretically be adapted to study the self-assembly or aggregation behavior of the target compound and its analogs .
Toxicity and Reactivity Profiles
The quinoxaline group may introduce additional toxicity concerns, such as DNA intercalation-related genotoxicity.
Notes
- This analysis integrates diverse sources, including crystallographic software documentation, SDS, and similarity methodology research, but acknowledges the absence of direct experimental data for the target compound.
- Structural comparisons are inferred from established principles in medicinal chemistry and heterocyclic compound behavior.
- Caution is advised in extrapolating biological activity without empirical validation.
Biological Activity
The compound (2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic molecule that has garnered interest for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a chloro-substituted phenyl group, a quinoxaline moiety, and a pyrrolidine ring, which contribute to its biological properties.
Antiproliferative Effects
Research has indicated that compounds similar to This compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the structure can enhance activity against phospholipase C, an enzyme involved in cellular signaling pathways relevant to cancer progression .
The mechanism of action for this compound appears to involve the inhibition of key enzymes associated with cell proliferation and survival. Molecular docking studies suggest that it may bind effectively to the active sites of target proteins, disrupting their function and leading to apoptosis in cancer cells .
Study on Antitumor Activity
In a study evaluating various quinoxaline derivatives, This compound was tested against several human tumor cell lines, including HepG2 and DLD. Results indicated that the compound exhibited potent activity, with IC50 values comparable to established chemotherapeutic agents .
In Vivo Studies
In vivo studies have shown that compounds with similar structures can reduce tumor growth in xenograft models. These findings support the potential use of This compound as a lead compound for further development in cancer therapy .
Q & A
Q. What are the standard synthetic routes for (2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one?
The compound is synthesized via a multi-step approach:
- Claisen-Schmidt condensation between a 2-chlorophenylacetophenone derivative and a quinoxaline-substituted pyrrolidine aldehyde to form the α,β-unsaturated ketone core .
- Microwave-assisted synthesis may reduce reaction time and improve yield for intermediates like quinoxalin-2-ol derivatives .
- Post-condensation functionalization (e.g., nucleophilic substitution) introduces the pyrrolidine-quinoxaline moiety .
Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?
The E-geometry is validated using:
Q. What spectroscopic techniques are used for structural characterization?
Key methods include:
- FT-IR : Confirms carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and C=C stretches at ~1600 cm⁻¹ .
- ¹³C NMR : Identifies sp² carbons (δ 120–140 ppm) and ketone carbonyl (δ ~190 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 434.12) .
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic properties and reactivity?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transfer and reactivity. For example, HOMO localization on the quinoxaline ring suggests nucleophilic attack sites .
- Molecular docking : Evaluates binding affinity with biological targets (e.g., bacterial DNA gyrase) using software like AutoDock Vina .
Q. What strategies resolve discrepancies in reported antimicrobial activity data?
Variability arises from:
- Strain-specific sensitivity : Gram-positive bacteria (e.g., S. aureus) may show higher susceptibility due to membrane permeability .
- Concentration gradients : MIC values differ by 4–8x across studies; dose-response assays (e.g., broth microdilution) standardize comparisons .
- Structural analogs : Chlorine substituents at the 2-position enhance activity, while methoxy groups reduce potency .
Q. How is crystallographic disorder in the quinoxaline moiety addressed during refinement?
- Multi-position modeling : Partial occupancy refinement for disordered atoms (e.g., split positions for oxygen in quinoxaline) .
- Restraints on ADPs : Apply similarity restraints to anisotropic displacement parameters for overlapping atoms .
Q. What in silico approaches assess pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME evaluate LogP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. For analogs, LogP ~3.2 suggests moderate bioavailability .
- Molecular dynamics simulations : Analyze stability in lipid bilayers to predict membrane penetration .
Q. How do solvent effects influence spectroscopic characterization?
- Polar solvents (DMSO) : Stabilize enol tautomers via hydrogen bonding, shifting carbonyl peaks in IR .
- Deuterated chloroform : Minimizes solvent-induced peak broadening in ¹H NMR for accurate coupling constant measurement .
Q. What methods validate non-covalent interactions in the crystal lattice?
Q. How are structure-activity relationship (SAR) studies designed for substituent optimization?
- Bioisosteric replacement : Swap chlorine with fluorine to enhance metabolic stability while retaining activity .
- Ring variation : Replace pyrrolidine with piperidine to assess conformational flexibility impacts on binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
